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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-1-(4-

hydroxyphenyl)methylamine

CAS No.: 886362-83-0

Cat. No.: B1371608

Get Quote

A Strategic Diarylmethylamine Scaffold in Drug
Discovery[1]
Part 1: Executive Summary & Chemical Identity[1]
CAS 886362-83-0 is a trifunctionalized diarylmethylamine building block characterized by a

chiral benzylic amine core flanked by a 4-bromophenyl group and a 4-hydroxyphenyl group.[1]

Its structural architecture defines it as a "Privileged Scaffold"—a molecular framework capable

of providing high-affinity ligands for a diverse array of biological targets, including G-protein-

coupled receptors (GPCRs) and monoamine transporters.[1]

For drug development professionals, this compound offers three orthogonal points of diversity

(Amine, Phenol, Bromide), enabling rapid Structure-Activity Relationship (SAR) exploration via

divergent synthesis.[1]

Chemical Specifications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1371608#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/150847
https://pubchem.ncbi.nlm.nih.gov/compound/150847
https://pubchem.ncbi.nlm.nih.gov/compound/150847
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

CAS Number 886362-83-0

IUPAC Name 4-[Amino(4-bromophenyl)methyl]phenol

Synonyms

1-(4-Bromophenyl)-1-(4-

hydroxyphenyl)methylamine; (4-Amino(4-

bromophenyl)methyl)phenol

Molecular Formula C₁₃H₁₂BrNO

Molecular Weight 278.15 g/mol

Core Scaffold Diarylmethylamine (Benzhydrylamine)

Key Functional Groups
Primary Amine (-NH₂), Phenol (-OH), Aryl

Bromide (-Br)

Chirality Contains 1 Stereocenter (Benzylic Carbon)

Part 2: Discovery & Synthetic History[1]
The "discovery" of CAS 886362-83-0 aligns with the early 2000s surge in Fragment-Based

Drug Discovery (FBDD), where researchers sought low-molecular-weight, highly functionalized

scaffolds to explore novel chemical space.[1] The diarylmethylamine core was historically

validated by drugs like Sertraline (Zoloft) and Nomifensine, driving the demand for versatile

analogs like CAS 886362-83-0.[1]

Synthetic Causality
The synthesis of this compound is designed to install the labile benzylic amine while preserving

the sensitive phenol and bromide handles.[1] The preferred route typically involves the

reductive amination of the corresponding ketone or the addition of organometallics to protected

imines.[1]

Validated Synthetic Protocol (Reductive Amination Route)
Precursor Selection: Start with 4-bromo-4'-hydroxybenzophenone.[1]
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Protection: Protect the phenol (e.g., as a methyl ether or silyl ether) to prevent side

reactions.[1]

Oximation: React the ketone with hydroxylamine hydrochloride to form the oxime.[1]

Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the

oxime to the primary amine.[1]

Deprotection: Removal of the protecting group yields the final phenol.[1]

Why this route? It avoids the formation of the secondary amine dimer, a common impurity in

direct reductive aminations, ensuring high purity (>98%) required for library synthesis.[1]

Reaction Logic

4-Bromo-4'-hydroxybenzophenone Phenol Protection
(TBS-Cl / Imidazole) Protected Ketone Oximation

(NH2OH·HCl) Oxime Intermediate Reduction
(Zn / AcOH or H2/Cat)

Deprotection
(TBAF)

CAS 886362-83-0
(Racemic)

Protection prevents O-alkylation

Oxime route avoids dimer formation

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for CAS 886362-83-0, prioritizing functional group

integrity.

Part 3: Medicinal Chemistry Applications
(Mechanism of Utility)[1]
As a building block, CAS 886362-83-0 is not an active drug but a progenitor of active drugs.[1]

Its value lies in its ability to undergo Divergent Synthesis, allowing chemists to rapidly generate

libraries for screening against specific targets.[1]
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Orthogonal Functionalization Strategy
The molecule possesses three distinct "handles," each allowing for specific chemical

modifications without affecting the others.[1] This is crucial for SAR (Structure-Activity

Relationship) optimization.

Handle A (Aryl Bromide): Validated for Suzuki-Miyaura coupling to extend the carbon

skeleton (biaryl formation) or Buchwald-Hartwig amination to introduce heteroatoms.[1]

Handle B (Primary Amine): Validated for amide coupling, sulfonylation, or reductive alkylation

to modulate solubility and target binding affinity.[1]

Handle C (Phenol): Validated for O-alkylation (ether formation) to tune lipophilicity (LogP) or

introduce solubilizing groups.[1]

Therapeutic Areas of Interest
Research utilizing this scaffold typically targets:

CNS Disorders: Diarylmethylamines are classic pharmacophores for Monoamine Transporter

Inhibitors (SERT/NET/DAT), relevant in depression and ADHD.[1]

Oncology (SERMs): The 4-hydroxyphenyl moiety mimics Estradiol's A-ring, making this

scaffold a strong candidate for Selective Estrogen Receptor Modulators (e.g., analogs of

Raloxifene).[1]

Pain Management: NMDA receptor antagonists often feature diaryl systems with basic

amines.[1]
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Figure 2: Divergent synthesis workflow utilizing the three orthogonal handles of CAS 886362-

83-0.[1]

Part 4: Clinical Development Context[1]
While CAS 886362-83-0 is an intermediate, the diarylmethylamine class it represents has a rich

clinical history.[1] Understanding this context explains why this specific building block is high-

value.

Historical Clinical Success of the Scaffold
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Drug Class Representative Drug
Structural Relevance to
CAS 886362-83-0

Antidepressants Sertraline (Zoloft)

Shares the diarylamine

pharmacophore; validates the

scaffold for SERT inhibition.[1]

Antimuscarinics Tolterodine (Detrol)

Features a diarylpropylamine

core with a phenol; validates

the phenolic diaryl amine for

GPCR binding.[1]

Antihistamines Cetirizine (Zyrtec)

Benzhydrylamine derivative;

validates the scaffold for H1

receptor antagonism.[1]

Preclinical Pharmacology (In Vitro)
Compounds synthesized from CAS 886362-83-0 are typically screened in:

Radioligand Binding Assays: To determine affinity (

) for SERT, NET, and DAT transporters.[1]

Functional Assays (cAMP/Calcium Flux): For GPCR targets (e.g., Muscarinic or Opioid

receptors).[1]

ADME Profiling: The presence of the phenol allows for Phase II conjugation

(Glucuronidation), a key metabolic pathway assessed early in development.[1]

Part 5: Handling & Safety Protocols
As a potent chemical intermediate, strict safety protocols are required.[1]

Signal Word: WARNING

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to

CO₂ (carbamate formation) and oxidation.[1]

Self-Validating Purity Check: Before use in synthesis, verify integrity via 1H NMR (DMSO-d6).

Look for the characteristic benzylic proton singlet/doublet around δ 5.0-5.5 ppm.[1]

Verify the integration of the aromatic region (8 protons total).[1]

Confirm absence of aldehyde peaks (δ 9-10 ppm) indicating oxidation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Discovery and Utility of CAS 886362-
83-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371608/docs#technical-guide-discovery-and-utility-
of-cas-886362-83-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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